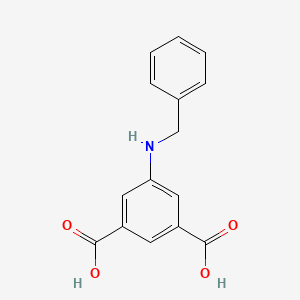

5-(Benzylamino)isophthalic acid

Description

5-(Benzylamino)isophthalic acid is a substituted derivative of isophthalic acid (1,3-benzenedicarboxylic acid), featuring a benzylamino (-NH-CH₂C₆H₅) group at the 5-position of the benzene ring. This compound is synthesized via nucleophilic substitution or condensation reactions involving 5-aminoisophthalic acid and benzyl halides or alcohols. Its structure combines the rigidity of the isophthalate backbone with the aromatic flexibility of the benzyl group, making it a versatile building block for coordination polymers, metal-organic frameworks (MOFs), and functional polymers .

Key properties include:

- Molecular formula: C₁₅H₁₃NO₄

- Molecular weight: 271.27 g/mol (calculated).

- Crystallinity: The dimethyl ester derivative (C₁₇H₁₇NO₄) crystallizes in a monoclinic system, with geometric parameters consistent with typical aromatic carboxylic esters .

- Applications: Potential use in artificial eye vitreous substitutes due to its optical properties and biocompatibility .

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

5-(benzylamino)benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C15H13NO4/c17-14(18)11-6-12(15(19)20)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2,(H,17,18)(H,19,20) |

InChI Key |

OQYGGLPPQWYWRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

5-(Benzylamino)isophthalic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism by which 5-(Benzylamino)isophthalic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 5-(benzylamino)isophthalic acid with structurally related isophthalic acid derivatives:

Key Differences and Implications

Substituent Effects on Reactivity: Amino vs. Benzylamino: The benzylamino group enhances steric bulk and hydrophobicity compared to the amino group, reducing solubility in polar solvents but improving compatibility with organic matrices . Benzyloxy vs. Benzylamino: The benzyloxy group lacks hydrogen-bonding capability, leading to weaker intermolecular interactions in crystals compared to the benzylamino derivative, which can form N-H···O hydrogen bonds .

Thermal and Optical Properties: 5-(Benzyloxy)isophthalic acid exhibits higher thermal stability (decomposition >300°C) due to the robust ether linkage, whereas this compound may degrade at lower temperatures (~250°C) due to amine oxidation . 5-(Isonicotinamido)isophthalic acid shows strong photoluminescence in MOFs, attributed to the conjugated pyridine ring, a feature absent in the benzylamino analog .

Coordination Chemistry: 5-Aminoisophthalic acid forms porous MOFs with transition metals (e.g., Zn, Cu) for gas storage, while this compound is underutilized in MOFs but shows promise in bio-optical materials . The naphthoyl-octadecyl derivative’s long alkyl chain disrupts crystallinity but enhances solubility in non-polar solvents, limiting its use in MOFs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.